Direct Yellow 106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H26N8Na6O18S6 |

|---|---|

Molecular Weight |

1333.1 g/mol |

IUPAC Name |

hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate |

InChI |

InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6/b11-9+,12-10+,50-49?;;;;;; |

InChI Key |

YHNSVZNUHTUJMW-KRYTWAHJSA-H |

Isomeric SMILES |

C1=CC=C2C3=NN(N=C3C=C(C2=C1)S(=O)(=O)[O-])C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8N=C9C(=N8)C=C(C1=CC=CC=C91)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

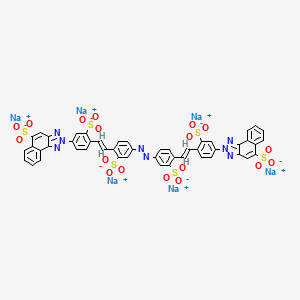

Direct Yellow 106 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 106 is a stilbene-class disazo direct dye recognized for its application in the dyeing of cellulosic materials such as cotton, viscose, and paper. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and applications. Detailed methodologies for representative experimental procedures are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a complex aromatic compound characterized by two naphthotriazole sulfonic acid moieties linked by a central stilbene-azo backbone. The presence of multiple sulfonic acid groups imparts water solubility, a key characteristic of direct dyes.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 40300[1] |

| CAS Number | 12222-60-5[1][2] |

| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆[1][2] |

| Molecular Weight | 1333.10 g/mol [1][2] |

| IUPAC Name | hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate[2] |

| Synonyms | Direct Yellow ARLE, Direct Fast Yellow 3RLL, Saturn Yellow L3R[3] |

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a reddish-yellow or orange-yellow powder.[1][4][5][6] Its high water solubility is a defining feature, though it can be sensitive to hard water.[6][7]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | Reddish-yellow to orange-yellow powder[1][4][5][6] |

| Hue | Reddish Yellow[1] |

| Solubility | Soluble in water[1][8] |

| Light Fastness | 6[1] |

| Washing Fastness | 3-4[1] |

Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness and 1 to 5 for washing fastness, with higher numbers indicating better fastness.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and oxidation reactions. A general manufacturing method is described as the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid and its subsequent coupling with 4-aminonaphthalene-1-sulfonic acid.[4][5] This intermediate is then oxidized to form the triazole rings.[4][5] Finally, a reduction step, often using glucose and sodium hydroxide, yields the final azo dye.[4][5][6][7]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. textilelearner.net [textilelearner.net]

- 4. C.I. This compound | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of C.I. Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction: C.I. 40300 does not correspond to a publicly indexed chemical entity. However, extensive research indicates that the user may be referring to C.I. Solvent Blue 35, a dye with the Colour Index number 61554. This document provides a comprehensive overview of the synthesis of C.I. Solvent Blue 35, also known by its chemical name 1,4-bis(butylamino)anthracene-9,10-dione.[1]

Chemical Identity and Properties

C.I. Solvent Blue 35 is an anthraquinone-based dye characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C22H26N2O2 | [1] |

| Molecular Weight | 350.5 g/mol | [1] |

| CAS Number | 17354-14-2 | [1] |

| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione | [1] |

Synthesis Pathway and Mechanism

The synthesis of C.I. Solvent Blue 35 typically proceeds via a nucleophilic aromatic substitution reaction. The core of the synthesis involves the reaction of a substituted anthraquinone with an amine.

Overall Reaction:

The most common synthetic route involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) or 1,4-dichloroanthraquinone with n-butylamine. The reaction with 1,4-dihydroxyanthraquinone is often preferred due to the higher reactivity and more favorable reaction conditions.

Caption: Synthesis pathway of C.I. Solvent Blue 35.

Reaction Mechanism:

The reaction mechanism involves the nucleophilic attack of the n-butylamine on the electron-deficient carbon atoms of the anthraquinone ring, followed by the displacement of a leaving group (either a hydroxyl or chloro group).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks one of the carbon atoms bearing a leaving group (at position 1 or 4) on the anthraquinone ring.

-

Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

-

Leaving Group Departure: The leaving group (e.g., -OH or -Cl) departs, and the aromaticity of the anthraquinone ring is restored.

-

Second Substitution: The process is repeated at the second position (position 4 or 1) to yield the final 1,4-bis(butylamino)anthraquinone product.

-

Oxidation: In the case of using 1,4-dihydroxyanthraquinone, an oxidizing agent is often required to facilitate the reaction and form the final quinone structure.

Caption: Reaction mechanism for the synthesis of C.I. Solvent Blue 35.

Experimental Protocols

A general experimental procedure for the synthesis of C.I. Solvent Blue 35 is outlined below. Specific conditions may vary based on the scale of the reaction and the desired purity of the final product.

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

n-Butylamine

-

A high-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)

-

An oxidizing agent (e.g., air, manganese dioxide)

-

Acid catalyst (optional, e.g., boric acid)

Procedure:

-

A reaction vessel is charged with 1,4-dihydroxyanthraquinone and the high-boiling point solvent.

-

n-Butylamine is added to the mixture, typically in a molar excess to drive the reaction to completion.

-

If used, an acid catalyst is added to the reaction mixture.

-

The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.

-

During the reaction, an oxidizing agent is introduced to facilitate the formation of the quinone structure. This can be achieved by bubbling air through the reaction mixture.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-solvent, such as methanol or ethanol.

-

The crude product is collected by filtration, washed with the non-solvent to remove unreacted starting materials and byproducts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Caption: A typical experimental workflow for the synthesis of C.I. Solvent Blue 35.

Quantitative Data

While specific yields and reaction times are highly dependent on the exact experimental conditions used, the following table summarizes typical data found in the literature for similar anthraquinone dye syntheses.

| Parameter | Typical Value | Notes |

| Molar Ratio (Amine:Anthraquinone) | 2.5 : 1 to 5 : 1 | An excess of amine is used to ensure complete reaction. |

| Reaction Temperature | 150 - 200 °C | High temperatures are necessary to overcome the activation energy. |

| Reaction Time | 4 - 12 hours | Monitored by analytical methods for completion. |

| Yield | 75 - 90% | Yields can be optimized by adjusting reaction parameters. |

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory setting, following all appropriate safety precautions.

References

Spectroscopic Analysis of C.I. Direct Yellow 106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Yellow 106 is a complex, water-soluble, stilbene-based bis-azo dye utilized primarily in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its large conjugated system and multiple functional groups give rise to distinct spectroscopic properties that are crucial for its identification, characterization, and the study of its environmental fate and degradation. This technical guide provides a comprehensive overview of the core spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the analysis of this compound. It includes theoretical principles, expected quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in their analytical endeavors.

Chemical Structure and Properties

This compound is a large anionic molecule with a complex aromatic structure. Understanding its constituent functional groups is fundamental to interpreting its spectroscopic data.

-

Key Structural Features :

-

Azo Groups (-N=N-) : The chromophore responsible for the dye's color.

-

Stilbene Core (-C=C-) : Part of the extensive conjugated π-system.

-

Naphthotriazole Rings : Heterocyclic aromatic systems.

-

Sulfonate Groups (-SO₃⁻) : Impart water solubility and are key sites for interaction.

-

Benzene Rings : Multiple substituted aromatic rings contributing to the π-system.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are directly related to its color. The extensive conjugation in this compound results in strong absorption in the visible region of the electromagnetic spectrum.

The color arises from n→π* and π→π* electronic transitions of electrons in the conjugated azo-stilbene system. The HOMO-LUMO energy gap is a critical parameter that correlates with the wavelength of maximum absorption (λ_max).[1] A smaller gap requires less energy for excitation, corresponding to absorption at a longer wavelength.[1]

Data Presentation: Expected UV-Vis Absorption Data

| Parameter | Expected Value | Description |

| λ_max | ~400 - 430 nm | Corresponds to the principal π→π* transition of the conjugated system, resulting in the absorption of blue/violet light and the perception of a yellow color. |

| Molar Absorptivity (ε) | High (>25,000 L mol⁻¹ cm⁻¹) | A high value is expected due to the large, extended π-conjugated system, characteristic of potent chromophores. |

Experimental Protocol: UV-Vis Analysis

This protocol outlines the determination of the absorption spectrum and λ_max of this compound in an aqueous solution.

-

Preparation of Stock Solution : Accurately weigh approximately 10 mg of this compound powder. Dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution.

-

Preparation of Working Solutions : Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 to 10 mg/L.[5]

-

Spectrophotometer Calibration : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.[6] Calibrate the instrument by using deionized water as a blank in a quartz or glass cuvette.[6][7] This sets the baseline absorbance to zero.

-

Sample Measurement :

-

Rinse the cuvette with a small amount of the most dilute standard solution, then fill it approximately three-quarters full.[7]

-

Place the cuvette in the spectrophotometer, ensuring the clear sides face the light path.[6]

-

Scan the absorbance from 800 nm to 200 nm.[8]

-

Identify the wavelength of maximum absorbance (λ_max).[8]

-

-

Data Collection : Record the absorbance value at λ_max for each of the prepared standard solutions. A plot of absorbance vs. concentration (Beer's Law plot) can be generated to determine the molar absorptivity.

Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is essential for confirming the presence of its key structural components.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | O-H Stretch | Adsorbed Water (due to hygroscopic nature of salts) |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| ~1600, ~1475 | C=C Stretch | Aromatic Rings |

| 1500 - 1450 | N=N Stretch | Azo Group |

| 1260 - 1150 (strong) | S=O Asymmetric Stretch | Sulfonate Group (-SO₃⁻) |

| 1080 - 1030 (strong) | S=O Symmetric Stretch | Sulfonate Group (-SO₃⁻) |

| 880 - 800 | C-H Bend | Aromatic (out-of-plane, substitution dependent) |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol is a standard method for analyzing solid samples.[9][10]

-

Sample Preparation :

-

Place approximately 1-2 mg of this compound dye and 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.[9]

-

Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The mixture should be uniform in color.

-

-

Pellet Formation :

-

Transfer a small amount of the powder mixture into a pellet press die.[10]

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10] A clear pellet indicates good sample dispersion and minimizes light scattering.

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the ambient atmosphere (containing CO₂ and H₂O vapor) to be subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis : The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the dye.

Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule as large as this compound, 2D NMR techniques (e.g., COSY, HMBC) would be essential for definitive structural assignment.[11] A key area of investigation for azo dyes is the potential for azo-hydrazone tautomerism, which can be quantified using ¹⁵N NMR.[12][13]

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| Vinyl (-CH=CH-) | 6.5 - 8.0 | |

| NH (Hydrazone tautomer) | 14.0 - 16.0 (highly deshielded due to H-bonding)[11] | |

| ¹³C | Aromatic/Vinyl (Ar-C, -C=C-) | 110 - 150 |

| Carbon attached to Nitrogen (Ar-N) | 140 - 160 |

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, Deuterium Oxide (D₂O) is a primary choice.

-

If solubility is an issue in pure D₂O, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition :

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for full structural assignment.

-

-

Data Processing : Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., DSS for D₂O).

Visualization: NMR Experimental Workflow

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For large, polar, and non-volatile molecules like this compound, Electrospray Ionization (ESI) is the preferred technique, often coupled with liquid chromatography (LC) for sample introduction and purification.[14]

Due to the six sodium sulfonate groups, analysis is typically performed in negative ion mode, where the molecule is observed as a multiply-charged anion, [M - nNa + (n-6)H]ⁿ⁻. The most abundant ion is often the fully protonated molecule [M - 6Na + 6H]⁶⁻, though other charge states may be observed.

Data Presentation: Expected High-Resolution MS Data

| Ion Species | Charge (z) | Calculated Monoisotopic Mass (Da) | Description |

| [M - 6Na + 5H]⁻ | -1 | 1194.9390 | Fully deprotonated molecular ion |

| [M - 6Na + 4H]²⁻ | -2 | 596.9657 | Doubly charged molecular ion |

| [M - 6Na + 3H]³⁻ | -3 | 397.6410 | Triply charged molecular ion |

Note: The calculated masses are for the free acid form C₄₈H₃₂N₈O₁₈S₆. Fragmentation would likely involve the loss of SO₃ (79.9568 Da) or HSO₃⁻ (80.9647 Da) groups.

Experimental Protocol: LC-ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of a modifier like ammonium acetate to improve ionization.

-

LC Separation :

-

Inject the sample into a liquid chromatography system, typically a reverse-phase C18 column.

-

Use a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase percentage to elute the dye from the column.

-

-

Ionization : The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to the tip of a capillary, creating a fine spray of charged droplets.

-

Mass Analysis :

-

As the solvent evaporates from the droplets, multiply charged ions of the analyte are released into the gas phase.

-

These ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

The analyzer separates the ions based on their m/z ratio. A full scan is typically acquired in negative ion mode over a range such as m/z 100-2000.

-

-

Data Interpretation : The resulting mass spectrum is analyzed to identify the m/z values of the parent molecular ions. High-resolution instruments allow for the determination of the elemental formula from the exact mass. Tandem MS (MS/MS) can be performed by selecting a specific parent ion, fragmenting it, and analyzing the resulting product ions to gain further structural information.[15]

Visualization: LC-MS Experimental Workflow

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis.

References

- 1. C.I. This compound | 12222-60-5 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. This compound | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. ursinus.edu [ursinus.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 12. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 13. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Direct Yellow 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Yellow 106 (C.I. 40300), a stilbene-azo class dye. The document details its chemical and physical properties, synthesis, and applications in research, particularly as a model compound in environmental remediation studies. It also includes detailed experimental protocols for its analysis and degradation, along with relevant safety information.

Core Properties of this compound

This compound is a water-soluble, orange-yellow powder widely used in the textile and paper industries for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its molecular structure contains both stilbene and azo groups, contributing to its color and properties.[2]

The fundamental properties and identifiers for this compound are summarized in the table below, compiled from various chemical databases and safety data sheets.

| Property | Value | Reference(s) |

| IUPAC Name | hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate | [1] |

| Synonyms | C.I. This compound, C.I. 40300, Direct Yellow ARLE, Direct Yellow L3R, Direct Fast Yellow ARL | [2] |

| CAS Number | 12222-60-5 | [1][2] |

| Molecular Formula | C48H26N8Na6O18S6 | [1][2] |

| Molecular Weight | 1333.10 g/mol | [2] |

| Physical Form | Orange-yellow powder | [2][4] |

| Solubility | Soluble in water (forms a deep yellow solution) | [2][5] |

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. While precise industrial protocols are proprietary, the general chemical pathway is well-documented.[2][3] It involves diazotization, azo coupling, and subsequent oxidation reactions.

The synthesis begins with the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid, which is then coupled with 4-aminonaphthalene-1-sulfonic acid.[2][3] This intermediate product then undergoes an oxidation step to form the final triazole-containing structure.[2][3] A final reduction step is also described in some manufacturing methods.[2][3]

Below is a diagram illustrating the logical flow of the synthesis process.

Caption: General synthesis pathway for this compound.

Role in Research and Experimental Protocols

This compound serves as a crucial model compound in environmental science research, particularly for developing and optimizing wastewater treatment processes.[6] Its complex and stable structure makes it a suitable candidate for studying the efficacy of advanced oxidation processes (AOPs) and adsorption techniques.[6]

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent, such as activated carbon, for the removal of this compound from an aqueous solution. The methodology is adapted from studies on Direct Yellow ARLE (a synonym for this compound).[7]

Objective: To determine the adsorption capacity and kinetics of an adsorbent for this compound.

Materials:

-

This compound (DYA)

-

Adsorbent (e.g., coconut palm shell-based activated carbon, CPS-AC)

-

Deionized water

-

HCl and NaOH solutions (0.1 mol·L⁻¹) for pH adjustment

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound by dissolving a known mass of the dye in deionized water. Dilute this stock solution to prepare working solutions of desired concentrations.

-

Batch Adsorption Setup:

-

In a series of conical flasks, add a fixed mass of the adsorbent (e.g., 0.5 g) to a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration.

-

Adjust the initial pH of the solutions to desired values using 0.1 M HCl or NaOH.

-

-

Kinetic Studies:

-

Equilibrium Studies:

-

For isotherm analysis, vary the initial dye concentration while keeping the adsorbent mass, temperature, and pH constant.

-

Agitate the flasks for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).[8]

-

-

Analysis:

-

Data Calculation:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e or q_t) using the mass balance equation.

-

Analyze the kinetic data using models like pseudo-first-order and pseudo-second-order.

-

Analyze the equilibrium data using isotherm models such as Langmuir and Freundlich.

-

This protocol provides a framework for evaluating the degradation of this compound using a photocatalyst like TiO₂ under UV irradiation. The methodology is based on typical procedures for azo dye degradation.[9][10]

Objective: To investigate the photocatalytic degradation efficiency and kinetics of this compound.

Materials:

-

This compound

-

Photocatalyst (e.g., TiO₂ nanoparticles)

-

UV lamp (e.g., low-pressure mercury lamp)

-

Batch photoreactor

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Dye Suspension: Prepare an aqueous solution of this compound at a known initial concentration (e.g., 20 mg/L).

-

Photocatalytic Reaction:

-

Add a specific dosage of the photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution in the photoreactor.[9]

-

Adjust the pH of the suspension to the desired value (e.g., pH 2, as acidic conditions are often favorable for TiO₂-based degradation).[9]

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

-

Initiation of Photodegradation:

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Maintain constant stirring and temperature throughout the experiment.

-

-

Sampling and Analysis:

-

Withdraw aliquots of the suspension at regular time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).[9]

-

Immediately filter or centrifuge the samples to remove the photocatalyst particles.

-

Measure the absorbance of the clear supernatant at the λ_max of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.

-

-

Data Analysis:

-

Calculate the percentage of dye degradation over time.

-

Determine the reaction kinetics, which often follow pseudo-first-order kinetics for photocatalytic degradation.

-

Below is a diagram illustrating a typical experimental workflow for these environmental studies.

Caption: Workflow for environmental remediation studies.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any evidence of this compound being directly involved in biological signaling pathways. As a synthetic dye designed for industrial applications, it has not been a focus of research in drug development or molecular biology. Its primary health-related investigations are in the domain of toxicology.

Toxicology and Safety Information

The safety profile of this compound is crucial for handling in both industrial and laboratory settings. The available data from safety data sheets (SDS) are summarized below.

| Hazard Type | Information | Reference(s) |

| Acute Toxicity (Oral) | No specific LD50 data available, but generally considered harmful if swallowed. | [4][11] |

| Skin Irritation | May cause skin irritation in sensitive individuals upon prolonged or repeated contact. | [4] |

| Eye Irritation | Causes serious eye irritation. | [1][11] |

| Respiratory Irritation | Dust may cause irritation to the respiratory tract. | [4] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [1][11] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[4]

-

Avoid generating dust.[4]

-

Wash hands thoroughly after handling.[11]

-

Avoid release to the environment.[11]

References

- 1. C.I. This compound | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 6. C.I. This compound | 12222-60-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Investigating Feasibility of C. I. direct Yellow 50 dye Degradation and Detoxicification in Synthetic Aquatic Solution Effluent by UVA/TiO2 Nanophotocatalytic process using Daphnia magna [jwent.net]

- 10. jwent.net [jwent.net]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of C.I. Direct Yellow 106 (CAS: 12222-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 106, identified by the CAS number 12222-60-5, is a stilbene-class direct dye.[1] This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data in scientific literature and chemical databases. The information is presented to support research, development, and quality control activities involving this compound. While extensive data is available for some properties, it is important to note that specific quantitative metrics for certain physical characteristics, such as melting and boiling points, are not readily found in published literature, likely due to the complex nature of the salt and its tendency to decompose at elevated temperatures.

Physicochemical Data

The physicochemical data for C.I. This compound are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 12222-60-5 | [1][2][3][4] |

| C.I. Name | This compound | [1] |

| C.I. Number | 40300 | [1] |

| Molecular Formula | C48H26N8Na6O18S6 | [2][3][5] |

| Molecular Weight | 1333.1 g/mol | [3][5][6] |

| IUPAC Name | hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[d]triazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[d]triazole-5-sulfonate | [2] |

| Synonyms | Direct Yellow ARLE, Direct Yellow L3R, Direct Yellow D-3RLL, Direct Fast Yellow 3RLL, Direct Fast Yellow ARL | [7] |

| Chemical Class | Stilbene, Azo Dye | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical Appearance | Orange-yellow powder | [4] |

| Solubility | Soluble in water (qualitative) | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| pKa | Not available | - |

Table 3: Fastness Properties

| Property | Value (Rating) | Source(s) |

| Light Fastness | 6 | [1] |

| Washing Fastness | 3-4 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of C.I. This compound are not extensively published. However, based on general laboratory practices for dye analysis, the following methodologies can be outlined.

Determination of Solubility (General Protocol)

A standard method to determine the solubility of a dye like C.I. This compound in water involves the preparation of a saturated solution.

-

Preparation of Saturated Solution: An excess amount of the dye powder is added to a known volume of deionized water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved dye is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-established calibration curve.

Adsorption Isotherm Studies (General Protocol)

The adsorption characteristics of C.I. This compound onto various adsorbents can be evaluated through batch adsorption experiments.

-

Preparation of Dye Solutions: A stock solution of C.I. This compound is prepared, and a series of solutions with varying initial concentrations are made by dilution.

-

Adsorption Experiment: A known mass of the adsorbent is added to a fixed volume of each dye solution.

-

Equilibration: The mixtures are agitated at a constant temperature for a predetermined time to reach equilibrium.

-

Analysis: The adsorbent is separated, and the equilibrium concentration of the dye in the supernatant is measured.

-

Data Modeling: The amount of dye adsorbed per unit mass of adsorbent is calculated, and the data is fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.[7][8]

Visualizations

Synthesis Pathway

The synthesis of C.I. This compound involves key chemical reactions, primarily diazotization and azo coupling, followed by oxidation. A simplified logical flow of this process is depicted below.

Experimental Workflow for Adsorption Studies

The following diagram illustrates a typical workflow for investigating the adsorption of C.I. This compound from an aqueous solution.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. C.I. This compound | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cncolorchem.com [cncolorchem.com]

- 4. This compound | 12222-60-5 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. C.I. This compound | 12222-60-5 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Direct Yellow 106 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 106 (C.I. 40300), a stilbene-class anionic dye, is widely utilized in the textile and paper industries for its vibrant yellow hue and good lightfastness. While its aqueous solubility is a key characteristic for these applications, its behavior in organic solvents is less documented but crucial for alternative applications such as in specialized coatings, inks, and as a potential biological stain or marker. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a complex monoazo dye that also contains stilbene and triazole groups.[1] Its chemical structure, characterized by multiple sulfonic acid groups, renders it highly soluble in water.[2][3][4] This high water solubility is essential for its application in dyeing cellulosic fibers like cotton and viscose from aqueous baths.[3][4] However, these polar sulfonic acid groups generally lead to poor solubility in nonpolar organic solvents. The solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be higher due to their ability to solvate the dye molecule.

Quantitative Solubility Data

A thorough review of scientific literature, technical data sheets, and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. Most available resources focus on its application in aqueous systems and only mention its solubility in water.

One study on the aggregation of this compound utilized dimethyl sulfoxide (DMSO) as a solvent, indicating at least some degree of solubility in this polar aprotic solvent, though no quantitative value was provided.

The table below summarizes the currently available solubility information for this compound. Researchers are encouraged to determine the solubility in specific organic solvents experimentally, based on the requirements of their application.

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound |

| Water (H₂O) | Protic | High | Soluble[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble (qualitative) |

| Dimethylformamide (DMF) | Aprotic | High | Likely Soluble (Data not available) |

| Methanol (CH₃OH) | Protic | High | Data not available |

| Ethanol (C₂H₅OH) | Protic | High | Data not available |

| Acetone (C₃H₆O) | Aprotic | Medium | Data not available |

| Acetonitrile (C₂H₃N) | Aprotic | Medium | Data not available |

| Tetrahydrofuran (THF) | Aprotic | Medium | Data not available |

| Dichloromethane (CH₂Cl₂) | Aprotic | Low | Likely Insoluble (Data not available) |

| Toluene (C₇H₈) | Aprotic | Low | Likely Insoluble (Data not available) |

| Hexane (C₆H₁₄) | Aprotic | Low | Likely Insoluble (Data not available) |

Experimental Protocols for Solubility Determination

The solubility of this compound in a given organic solvent can be determined using several established methods. The two most common and accessible methods are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Apparatus

-

This compound powder

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Glass vials with screw caps

-

Oven

-

Desiccator

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent. The filter pore size should be small enough to retain all undissolved particles (e.g., 0.45 µm).

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be chosen based on the boiling point of the solvent.

-

Constant Weight: After the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dish with dried dye - Mass of empty dish) / Volume of filtered solution (L)

Spectrophotometric Method

The spectrophotometric method is a sensitive and often faster alternative to the gravimetric method, especially for dyes with strong absorbance in the UV-Visible range. This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

3.2.1. Materials and Apparatus

-

This compound powder

-

Organic solvent of interest

-

UV-Visible spectrophotometer

-

Quartz cuvettes (or glass cuvettes if the absorbance maximum is in the visible range)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus

3.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 from the gravimetric method (Section 3.1.2) to prepare a saturated solution of this compound in the organic solvent at a constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant and filter it as described in the gravimetric method.

-

Dilute a known volume of the filtered saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (from calibration curve) × Dilution factor

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is well-characterized for its high solubility in aqueous media, its solubility profile in organic solvents remains largely unreported in publicly available literature. This guide provides a framework for researchers and professionals to systematically determine the solubility of this compound in various organic solvents through detailed gravimetric and spectrophotometric protocols. The generation of such data will be invaluable for expanding the applications of this versatile dye into non-aqueous systems and for a more complete understanding of its physicochemical properties. It is recommended that solubility is determined empirically for any new solvent system to ensure accurate and reliable results for specific research and development needs.

References

Thermal Stability and Decomposition of Direct Yellow 106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106 (C.I. 40300) is a stilbene-azo dye known for its application in the dyeing of cellulosic fibers such as cotton and viscose.[1][2] Understanding the thermal stability and decomposition characteristics of this dye is of paramount importance for ensuring safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures. Thermal degradation can lead to the formation of potentially hazardous volatile organic compounds and aromatic amines. This guide summarizes the known properties of this compound and provides an in-depth analysis of its expected thermal behavior based on the chemistry of related azo dyes.

Chemical and Physical Properties of this compound

This compound is a complex anionic dye with multiple sulfonate groups that enhance its water solubility. Its key properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound, 40300 | [1] |

| CAS Number | 12222-60-5 | [1][3] |

| Molecular Formula | C48H26N8Na6O18S6 | [1][3] |

| Molecular Weight | 1333.1 g/mol | [1][3] |

| Appearance | Orange-yellow powder | [2] |

| Solubility | Soluble in water | [2] |

| Chemical Class | Stilbene, Azo | [1] |

Thermal Stability and General Decomposition Behavior

While specific TGA/DSC data for this compound is unavailable, the thermal decomposition of azo dyes has been a subject of extensive study. The general consensus is that the azo linkage (–N=N–) is the most thermally labile part of the molecule.[4][5] Upon heating, this bond can cleave, leading to the formation of aromatic amines and other fragmentation products.[4][6] The presence of various functional groups and aromatic structures, such as the stilbene and naphthotriazole moieties in this compound, will influence the specific decomposition pathway and the nature of the resulting products.

A Safety Data Sheet for this compound indicates that it is stable under normal temperatures and pressures but should be kept away from excess heat.[3] Hazardous decomposition products include irritating and toxic fumes and gases.[3]

Illustrative Thermal Analysis Data

To provide a clearer understanding of the expected thermal decomposition profile, the following table presents representative TGA and DTG (Derivative Thermogravimetry) data for a generic azobenzene dye, as adapted from the literature on thermal analysis of similar compounds. This data illustrates the temperatures at which significant weight loss occurs and the corresponding peak decomposition temperatures.

| Thermal Analysis Parameter | Illustrative Value | Description |

| Onset of Decomposition (TGA) | ~200 - 250 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (DTG) | ~250 - 400 °C | The temperature at which the rate of weight loss is maximal. There may be multiple peaks indicating a multi-step decomposition process. |

| Residue at 800 °C | Variable | The percentage of the initial mass remaining at high temperatures, which can include inorganic salts and char. |

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving multiple fragmentation steps. A plausible generalized pathway is initiated by the cleavage of the azo bond, followed by the fragmentation of the stilbene and naphthotriazole structures.

Caption: Generalized thermal decomposition pathway for this compound.

Potential Thermal Decomposition Products

Based on the proposed decomposition pathway and studies of other azo dyes, a variety of smaller molecules are likely to be formed upon the thermal degradation of this compound. These can include:

| Product Class | Specific Examples |

| Oxides of Sulfur and Nitrogen | SO₂, SO₃, NO, NO₂ |

| Aromatic Amines | Substituted anilines and naphthylamines |

| Aromatic Hydrocarbons | Substituted benzenes, naphthalenes, and stilbenes |

| Other Volatile Organic Compounds | Phenols, nitriles |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the sample upon heating, providing information on its thermal stability and the kinetics of its decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The weight of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, and to quantify the enthalpy changes associated with these transitions.

References

- 1. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Direct Yellow 106: A Technical Guide for its Application as a Model Compound in Dye Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Direct Yellow 106 (C.I. 40300) is a complex, water-soluble, stilbene-based bis-azo dye. Its robust and resilient molecular structure makes it a representative compound for a class of industrial pollutants that are often difficult to degrade using conventional wastewater treatment methods.[1] Historically used for dyeing cellulosic fibers such as cotton, paper, and viscose, its current significance in the scientific community has shifted.[1][2] Today, this compound serves as a crucial model compound in environmental science and analytical chemistry.[1] It is employed to develop and benchmark novel degradation and adsorption technologies aimed at removing persistent organic pollutants from industrial effluents. This guide provides a comprehensive technical overview of its properties, its role in research, and detailed experimental protocols for its use as a model compound.

Chemical and Physical Properties

This compound is characterized by its large molecular weight and multiple sulfonate groups, which confer high water solubility. Its stilbene and azo linkages are responsible for its chromophoric properties and its stability.[2][3]

| Property | Value | Reference(s) |

| Product Name | C.I. This compound | [2][3][4] |

| CAS Number | 12222-60-5 | [1][2][3][4] |

| Colour Index (C.I.) No. | 40300 | [2][3] |

| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [2][4][5] |

| Molecular Weight | 1333.1 g/mol | [1][4][5] |

| Chemical Class | Stilbene Dye, Azo Dye | [2][3] |

| Physical Appearance | Orange-yellow to Reddish-yellow Powder | [2][3] |

| Solubility | Soluble in water | [2][3] |

| Hue | Reddish Yellow | [3] |

| Light Fastness | 6 | [3] |

| Washing Fastness | 3 - 4 | [3] |

Role as a Model Compound in Research

The complex structure of this compound makes it an ideal candidate for simulating recalcitrant dye pollutants in research settings. Its primary applications as a model compound are in the development of environmental remediation technologies and the validation of analytical methods.[1]

Key research applications include:

-

Wastewater Treatment: It is used as a target pollutant to evaluate the efficacy of Advanced Oxidation Processes (AOPs), such as photocatalysis, Fenton oxidation, and sonophotocatalysis.[1]

-

Adsorption Studies: Researchers use this compound to investigate the adsorption capacity and kinetics of various novel adsorbents, including biochar and activated carbon, for dye removal.[1]

-

Analytical Chemistry: Its well-defined structure serves as a standard for developing and validating sensitive analytical methods, like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for quantifying dyes in complex environmental samples.[1]

Degradation Pathways: Advanced Oxidation Processes (AOPs)

AOPs are highly effective for degrading complex organic molecules like this compound. These processes rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants.[6][7]

Photocatalytic Degradation

In this process, a semiconductor catalyst (e.g., TiO₂, ZnO) is activated by UV or visible light. The light energy creates electron-hole pairs, which react with water and oxygen to form hydroxyl radicals. These radicals then attack and mineralize the dye molecule into simpler, non-toxic compounds like CO₂ and H₂O.[8][9]

Fenton and Photo-Fenton Processes

The Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.[10][11] This reaction is most effective under acidic conditions (typically pH 3-4).[10][12] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and generating additional radicals.[12][13]

Key Experimental Protocols

The following sections provide detailed methodologies for common experiments using this compound as a model compound.

Protocol: Photocatalytic Degradation Assay

This protocol outlines a typical batch experiment to assess the photocatalytic degradation of this compound.

-

1. Materials and Reagents:

-

This compound powder

-

Photocatalyst (e.g., TiO₂ P25, ZnO nanoparticles)

-

Deionized (DI) water

-

0.1M HCl and 0.1M NaOH for pH adjustment

-

-

2. Apparatus:

-

Batch photoreactor with a UV lamp (e.g., 125W mercury lamp) and cooling system

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

pH meter

-

Analytical balance and standard laboratory glassware

-

-

3. Procedure:

-

Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving the required mass in DI water.

-

Working Solution: Prepare a working solution of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.

-

Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 1.0 g/L) to the working solution in the photoreactor.[14]

-

Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to adsorb onto the catalyst surface, establishing an adsorption-desorption equilibrium.[15]

-

pH Adjustment: Adjust the solution pH to the desired value (e.g., pH 9 for optimal degradation with some catalysts).[14]

-

Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring and temperature.

-

Sampling: Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

-

Analysis: Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using the UV-Vis spectrophotometer.

-

-

4. Data Analysis:

-

Calculate the degradation efficiency (%) using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Protocol: Adsorption Isotherm Experiment

This protocol describes a batch equilibrium study to determine the adsorption capacity of a material for this compound.

-

1. Materials and Reagents:

-

This compound

-

Adsorbent material (e.g., activated carbon, biochar)

-

Deionized (DI) water

-

0.1M HCl and 0.1M NaOH

-

-

2. Apparatus:

-

Orbital shaker or mechanical shaker

-

Conical flasks (e.g., 250 mL)

-

UV-Vis Spectrophotometer

-

pH meter, analytical balance

-

-

3. Procedure:

-

Stock Solution: Prepare a 1000 mg/L stock solution of the dye.

-

Standard Solutions: Prepare a series of dye solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) in separate conical flasks.[16]

-

pH Adjustment: Adjust the pH of each solution to the optimal value for adsorption (for anionic dyes, acidic pH is often favorable).[1]

-

Adsorbent Addition: Add a fixed mass of the adsorbent (e.g., 0.1 g) to each flask.[17]

-

Equilibration: Place the flasks on the shaker and agitate at a constant speed and temperature for a predetermined time sufficient to reach equilibrium (e.g., 2-4 hours, determined from prior kinetic studies).[16]

-

Separation: After equilibration, separate the adsorbent from the solution by filtration or centrifugation.

-

Analysis: Measure the final concentration (Cₑ) of the dye in the supernatant of each flask using a UV-Vis spectrophotometer and a pre-established calibration curve.

-

-

4. Data Analysis:

-

Calculate the amount of dye adsorbed at equilibrium (qₑ, in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / W, where C₀ is the initial concentration, V is the volume of the solution (L), and W is the mass of the adsorbent (g).

-

Fit the experimental data (qₑ vs. Cₑ) to isotherm models like the Langmuir and Freundlich models to determine the adsorption characteristics.[1]

-

Conclusion

This compound is an invaluable tool for researchers in environmental science and chemistry. Its complex and stable structure provides a reliable benchmark for assessing the performance of emerging water purification technologies. The standardized protocols and degradation pathways detailed in this guide offer a robust framework for utilizing this compound as a model compound, facilitating the development of effective solutions for the remediation of dye-contaminated wastewater. Its continued use in research will help drive innovation in creating a cleaner and more sustainable environment.

References

- 1. C.I. This compound | 12222-60-5 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 4. C.I. This compound | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Coupling of Advanced Oxidation Technologies and Biochar for the Removal of Dyes in Water [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Sonophotocatalytic degradation mechanisms of Rhodamine B dye via radicals generation by micro- and nano-particles of ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition [lidsen.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]

- 13. 182.160.97.198:8080 [182.160.97.198:8080]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate of Direct Yellow 106 in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106 (C.I. 40300; CAS No. 12222-60-5) is a water-soluble stilbene disazo dye utilized in the textile, paper, and leather industries.[1] Its complex aromatic structure, characterized by the presence of azo bonds (-N=N-), contributes to its stability and color, but also raises environmental concerns regarding its persistence and potential toxicity in aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, degradation pathways, ecotoxicity, and partitioning behavior in aquatic systems.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and persistence in aquatic environments.

| Property | Value | Reference |

| CAS Number | 12222-60-5 | [2] |

| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [2] |

| Molecular Weight | 1333.10 g/mol | [2] |

| Appearance | Orange-yellow powder | [2] |

| Solubility | Soluble in water | [2] |

| Chemical Class | Stilbene Disazo Dye | [2] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is governed by its resistance to various degradation processes. Azo dyes, in general, are known for their recalcitrance due to their complex structure and the stability of the azo bond.

Abiotic Degradation

Hydrolysis: Azo dyes are generally resistant to hydrolysis under typical environmental pH conditions. While specific data for this compound is scarce, a study on a similar water-soluble azo dye indicated a hydrolysis half-life of over a year at 25°C, suggesting high stability.

Photodegradation: The stilbene structure within this compound suggests susceptibility to photodegradation. Exposure to ultraviolet (UV) radiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), can lead to the cleavage of the azo bonds and the degradation of the aromatic structures. Studies on similar azo dyes have shown that photodegradation proceeds via the generation of highly reactive hydroxyl radicals.[3] The rate of photodegradation is influenced by factors such as pH, dye concentration, and the intensity of UV radiation. For the structurally similar Direct Yellow 50, the half-life under UVA/TiO₂ conditions was found to be 214 minutes at an initial concentration of 80 mg/L and pH 2.[4]

Biotic Degradation

Aerobic Biodegradation: this compound is not readily biodegradable under aerobic conditions. Standard screening tests, such as the OECD 301 series, are unlikely to show significant mineralization. The bulky and complex structure of the dye hinders enzymatic attack by most common microorganisms.

Anaerobic Biodegradation: Under anaerobic or anoxic conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond by azoreductase enzymes produced by various bacteria. This initial step results in the decolorization of the dye and the formation of aromatic amines, which may be more or less toxic than the parent compound. These aromatic amines may be further degraded under aerobic conditions.

Enzymatic Degradation: Specific enzymes, such as peroxidases, have shown promise in degrading this compound. A study utilizing Cucurbita pepo (courgette) peroxidase demonstrated that 89.5% of this compound (50 mg/L) could be removed within 2 minutes under optimized conditions (pH 2, 1 mM H₂O₂).[5]

Degradation Byproducts

The degradation of this compound, whether through abiotic or biotic pathways, is expected to produce a variety of smaller molecules. The initial cleavage of the azo bonds would likely result in the formation of sulfonated aromatic amines. Further degradation of these intermediates can lead to simpler aromatic compounds, organic acids, and eventually mineralization to CO₂, H₂O, and inorganic ions (SO₄²⁻, NO₃⁻). While specific degradation products for this compound have not been extensively documented, analysis of similar azo dyes suggests the formation of various aromatic amines.

Ecotoxicity in Aquatic Systems

The release of this compound and its degradation byproducts into aquatic environments can pose a risk to aquatic organisms. Azo dyes and their aromatic amine derivatives are known to have toxic, carcinogenic, and mutagenic properties.[3]

| Test Organism | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | 96-hour LC50 (for Direct Yellow 50) | 16 mg/L | [3] |

| Aquatic Organisms (General for Azo Dyes) | Toxicity | Can be toxic, carcinogenic, and mutagenic | [3][6] |

Chronic Toxicity: Long-term exposure to sublethal concentrations of azo dyes can lead to chronic effects on the growth, reproduction, and survival of aquatic organisms.

Adsorption to Sediment and Suspended Particles

The sulfonic acid groups in the structure of this compound impart high water solubility, suggesting a relatively low tendency to adsorb to sediment and suspended organic matter. The octanol-water partition coefficient (Kow) is a key parameter in predicting this behavior; however, a measured value for this compound is not available. For sulfonated azo dyes, the adsorption is influenced by the pH of the water and the organic carbon content of the sediment.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of this compound. The following sections outline methodologies for key experiments based on OECD guidelines and published literature.

Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in water under simulated sunlight.

Methodology (based on OECD Guideline 316):

-

Preparation of Test Solution: Prepare a stock solution of this compound in ultrapure water. The final concentration in the test vessels should be environmentally relevant and allow for accurate analytical measurement.

-

Photoreactor Setup: Use a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The temperature of the reaction vessel should be controlled.

-

Exposure: Expose the test solution to the light source for a defined period. Samples should be taken at regular intervals.

-

Dark Control: Run a parallel experiment in the dark to account for any degradation not caused by light (e.g., hydrolysis).

-

Analysis: Analyze the concentration of this compound in the samples over time using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the photodegradation rate constant and the half-life of this compound.

Biodegradation Study (Ready Biodegradability)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology (based on OECD Guideline 301):

-

Inoculum: Use an inoculum from a source of mixed aerobic microorganisms, such as the activated sludge from a domestic wastewater treatment plant.

-

Test Medium: Prepare a mineral salt medium containing the test substance as the sole source of organic carbon.

-

Test Setup: Add the inoculum to the test medium in sealed vessels. Include a positive control (a readily biodegradable substance like sodium benzoate) and a negative control (inoculum only).

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: Monitor the extent of biodegradation by measuring parameters such as Dissolved Organic Carbon (DOC) removal, Biochemical Oxygen Demand (BOD), or carbon dioxide production.

-

Data Analysis: Calculate the percentage of biodegradation over the 28-day period.

Acute Toxicity Test with Daphnia magna

Objective: To determine the acute immobilization of Daphnia magna when exposed to this compound.

Methodology (based on OECD Guideline 202):

-

Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

-

Test Solutions: Prepare a series of at least five concentrations of this compound in a suitable culture medium. A control group with no test substance is also required.

-

Exposure: Place the daphnids in the test solutions (typically 10 daphnids per vessel) and incubate for 48 hours under controlled conditions of temperature and light.

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids, at 48 hours.

Sediment Adsorption Study

Objective: To determine the adsorption coefficient (Kd) of this compound on sediment.

Methodology (based on OECD Guideline 106):

-

Sediment and Water Collection: Collect representative sediment and overlying water from an unpolluted aquatic environment.

-

Test System: Prepare test systems by adding a known amount of sediment and water to centrifuge tubes.

-

Spiking: Add a known concentration of this compound to the test systems.

-

Equilibration: Shake the tubes for a predetermined period to allow the system to reach equilibrium.

-

Phase Separation: Separate the solid and aqueous phases by centrifugation.

-

Analysis: Measure the concentration of this compound in the aqueous phase.

-

Data Analysis: Calculate the amount of dye adsorbed to the sediment by mass balance. Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Analysis of Degradation Products

Objective: To identify the major degradation products of this compound.

Methodology:

-

Sample Preparation: Collect samples from the degradation experiments (photodegradation or biodegradation).

-

Extraction: If necessary, extract the degradation products from the aqueous matrix using a suitable technique like solid-phase extraction (SPE).

-

Analysis: Analyze the extracts using advanced analytical techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To separate and identify polar, non-volatile degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile degradation products, often after a derivatization step to increase their volatility.

-

-

Structure Elucidation: Propose the structures of the degradation products based on their mass spectra and fragmentation patterns.

Visualizations

Caption: Abiotic photodegradation pathway of this compound.

Caption: Experimental workflow for a ready biodegradability test.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.asmarya.edu.ly [dspace.asmarya.edu.ly]

- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 6. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Behavior of Direct Yellow 106 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dye Aggregation

The self-aggregation of dye molecules in solution is primarily driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic regions of the dye molecules.[1][2] For anionic dyes like Direct Yellow 106, which possesses multiple sulfonate groups, electrostatic repulsion between the negatively charged molecules opposes aggregation.[3] The balance between these attractive and repulsive forces is influenced by factors such as dye concentration, temperature, ionic strength of the solution, and the presence of organic co-solvents.[2][4]

Dye aggregates are broadly classified into two main types based on the orientation of the molecules and the resulting spectral shift compared to the monomeric form:[2][5]

-

H-aggregates (hypsochromic): Characterized by a parallel, face-to-face stacking of the dye molecules, leading to a blue-shift in the absorption spectrum.

-